molecular formula C12H18S B8079344 Tert-butyl (4-methylbenzyl) sulfide

Tert-butyl (4-methylbenzyl) sulfide

Cat. No.: B8079344
M. Wt: 194.34 g/mol
InChI Key: VCNOJBWJNNIOJE-UHFFFAOYSA-N
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Description

Tert-butyl (4-methylbenzyl) sulfide is an organic compound that belongs to the class of sulfides It consists of a tert-butyl group attached to a sulfur atom, which is further connected to a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (4-methylbenzyl) sulfide can be synthesized through several methods. One common approach involves the reaction of tert-butylthiol with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .

Another method involves the use of copper(I) iodide as a catalyst in a coupling reaction between tert-butylthiol and 4-methylbenzyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may vary to optimize yield and reduce production costs. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methylbenzyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield the corresponding thiol and benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, benzyl alcohol.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4-methylbenzyl) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-methylbenzyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the tert-butyl and 4-methylbenzyl groups can influence the compound’s reactivity and stability through steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-methylbenzyl) sulfide is unique due to the presence of both a bulky tert-butyl group and an aromatic 4-methylbenzyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNOJBWJNNIOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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